molecular formula C8H15N B14449628 (3R)-3-Methylhept-1-yn-3-amine CAS No. 74808-03-0

(3R)-3-Methylhept-1-yn-3-amine

Cat. No.: B14449628
CAS No.: 74808-03-0
M. Wt: 125.21 g/mol
InChI Key: JWMHLPABPVLWNT-QMMMGPOBSA-N
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Description

(3R)-3-Methylhept-1-yn-3-amine is an organic compound characterized by the presence of an alkyne group and an amine group attached to a chiral carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methylhept-1-yn-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a chiral alcohol or a chiral amine.

    Alkyne Formation: The alkyne group is introduced through a reaction such as the Sonogashira coupling, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Amine Introduction: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methylhept-1-yn-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

(3R)-3-Methylhept-1-yn-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Methylhept-1-yn-3-amine involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Methylhept-1-yn-2-amine: Similar structure but with the amine group at a different position.

    (3R)-3-Methylhept-1-yn-4-amine: Another positional isomer with the amine group at the fourth carbon.

    (3R)-3-Methylhept-1-yn-3-ol: Similar compound with a hydroxyl group instead of an amine.

Uniqueness

(3R)-3-Methylhept-1-yn-3-amine is unique due to its specific chiral center and the presence of both an alkyne and an amine group. This combination of functional groups and chirality makes it a valuable compound for asymmetric synthesis and the development of chiral drugs.

Properties

CAS No.

74808-03-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(3R)-3-methylhept-1-yn-3-amine

InChI

InChI=1S/C8H15N/c1-4-6-7-8(3,9)5-2/h2H,4,6-7,9H2,1,3H3/t8-/m0/s1

InChI Key

JWMHLPABPVLWNT-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@](C)(C#C)N

Canonical SMILES

CCCCC(C)(C#C)N

Origin of Product

United States

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